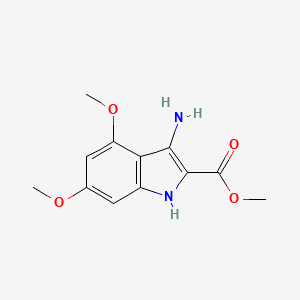

methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate

Description

Methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative featuring a methyl ester at position 2, an amino group at position 3, and methoxy substituents at positions 4 and 5. Indole scaffolds are recognized as privileged structures in medicinal chemistry due to their versatility in binding biological targets, particularly in anticancer and neurological therapies .

Properties

IUPAC Name |

methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-16-6-4-7-9(8(5-6)17-2)10(13)11(14-7)12(15)18-3/h4-5,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHMDWDMCUHVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions One common method starts with the formation of the indole core through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods: Industrial production of this compound may utilize optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amino group to a hydroxyl group.

Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Hydroxylated indole derivatives.

Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate. In vitro evaluations have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Inhibition of Tumor Cell Growth : The compound has demonstrated antimitotic activity against human tumor cells, with mean growth inhibition values indicating its potential as an anticancer agent .

Antioxidant Properties

Research indicates that derivatives of this compound possess antioxidant properties. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been studied as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme associated with tumor growth and survival .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The methoxy and amino groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations:

- Amino vs.

- Methoxy Positioning : Shifting methoxy groups from 4,6- to 5,6-positions (e.g., ) disrupts symmetry and electronic distribution, which could affect receptor binding or metabolic stability.

- Ester Group Variations : Ethyl esters () may confer altered lipophilicity compared to methyl esters, impacting bioavailability.

Biological Activity

Methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the following structural features:

- Indole nucleus : A bicyclic structure that is common in many biologically active compounds.

- Methoxy groups : The presence of methoxy groups at the 4 and 6 positions enhances the compound's reactivity and biological activity.

- Amino group : The amino substituent at the 3-position contributes to its pharmacological properties.

Indole derivatives, including this compound, exhibit a variety of biological activities through several mechanisms:

- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Neuroprotective Effects : Recent studies suggest that indole derivatives may offer protection against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, thereby enhancing cholinergic neurotransmission .

Biological Activities

The following table summarizes the biological activities associated with this compound based on various studies:

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. It was found to enhance caspase-3 activity, indicating its role in promoting apoptosis .

- Neurodegenerative Disorders : In vitro studies indicated that compounds with similar structures could protect neuronal cells from oxidative stress induced by hydrogen peroxide. This suggests a potential application in treating Alzheimer’s disease .

- Antimicrobial Studies : Research has shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria, making it a candidate for developing new antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyloxy group (–OSO₂F) acts as a potent leaving group, facilitating nucleophilic substitution at the 6-position. Key reactions include:

Aminolysis

Reaction with primary or secondary amines yields sulfonamide derivatives. For example:

-

Reaction with benzylamine produces N-benzyl-6-aminoquinoxaline sulfonamide (yield: 72–85%) under mild conditions (DMF, 25°C, 4–6 hours) .

-

Aliphatic amines (e.g., methylamine, piperidine) exhibit lower reactivity due to steric hindrance, requiring elevated temperatures (60–80°C) .

| Amine Type | Conditions | Product Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | DMF, 25°C, 4 h | 85 | |

| Piperidine | DMF, 80°C, 12 h | 63 |

Alcoholysis

Alcohols react via nucleophilic displacement to form sulfonate esters:

-

Methanol generates methyl 6-sulfonyloxyquinoxaline-3-carboxylate (yield: 68%) in the presence of NaH (THF, 0°C → 25°C) .

-

Bulkier alcohols (e.g., tert-butanol) show reduced reactivity, highlighting steric limitations .

Electrochemical Reduction

Electroreductive pathways enable radical-mediated functionalization. In a study using sulfuryl chlorofluoride (FSO₂Cl), 6-fluorosulfonyloxyquinoxaline underwent hydroxy fluorosulfonylation under constant potential electrolysis (−0.1 V) :

-

Mechanism : A radical chain process involving FSO₂- generation, followed by addition to the quinoxaline core and subsequent trapping by O₂.

-

Key observation : Competing Russell fragmentation led to β-keto sulfonyl fluoride byproducts (13% yield) .

Cross-Coupling Reactions

The fluorosulfonyloxy group participates in palladium-catalyzed couplings, though yields are moderate:

| Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 6-Arylquinoxaline | 54 | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 6-(Arylamino)quinoxaline | 48 |

Hydrolysis and Stability

The fluorosulfonyloxy group hydrolyzes in aqueous media:

-

Acidic conditions (pH < 3): Rapid hydrolysis to 6-hydroxyquinoxaline (t₁/₂: 15 min at 25°C) .

-

Neutral/basic conditions (pH 7–12): Slower degradation, forming sulfonate intermediates .

Biological Activity Modulation

Structural analogs demonstrate how substituents influence pharmacological properties:

Mechanistic Insights

-

Electron transfer (ET) : DFT studies reveal that nucleophilic fluorination proceeds via a concerted ET pathway (ΔG‡: 18.3 kcal/mol), bypassing Meisenheimer intermediates .

-

Radical stability : The fluorosulfonyloxy group stabilizes transient radicals during electroreduction, enabling regioselective functionalization .

Q & A

Q. What are the standard synthetic routes for methyl 3-amino-4,6-dimethoxy-1H-indole-2-carboxylate?

Methodological Answer: The compound can be synthesized via condensation reactions involving 3-formyl-indole-2-carboxylate derivatives. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with aminothiazol-4(5H)-one derivatives (1.0 equiv) in acetic acid for 3–5 hours. Sodium acetate (2.0 equiv) is often used as a base to facilitate the reaction. The crystalline precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, then recrystallized from a DMF/acetic acid mixture .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: X-ray diffraction (XRD) analysis is employed to determine the crystal system, space group, and intermolecular interactions. For structurally similar indole derivatives, planar molecular arrangements stabilized by intermolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking interactions are common. Data collection parameters include a temperature range of 100–298 K, crystal size of 0.2 × 0.2 × 0.1 mm³, and refinement using software like SHELXL .

Q. What functional groups in this compound influence its reactivity?

Methodological Answer: Key functional groups include the amino (-NH₂), methoxy (-OCH₃), and carboxylate (-COOR) moieties. The amino group participates in nucleophilic substitutions or Schiff base formations, while methoxy groups can undergo demethylation under acidic conditions. The ester group is susceptible to hydrolysis, enabling conversion to carboxylic acids for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. To address this:

Q. What experimental design considerations optimize synthesis yield?

Methodological Answer: Critical factors include:

- Molar ratios : A 1.1:1 ratio of aldehyde to amine precursor minimizes unreacted starting material.

- Reflux duration : Extended reflux (5+ hours) improves crystallinity but risks decomposition.

- Purification : Sequential washing with acetic acid and ethanol removes impurities without dissolving the product .

Q. How can safety risks during synthesis be mitigated?

Methodological Answer:

Q. How to address discrepancies in reported biological activity data?

Methodological Answer: Variations in bioassay results (e.g., enzyme inhibition) may stem from differences in:

- Assay conditions : Standardize buffer pH, temperature, and incubation time.

- Compound purity : Verify via LC-MS; impurities ≥95% can skew activity.

- Cell lines : Use authenticated cell lines to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.